1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione

説明

Significance of Deoxynucleosides in DNA Biology and Disease Research

Deoxynucleosides are the fundamental building blocks of deoxyribonucleic acid (DNA), the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. These molecules, which include deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine (B127349), are composed of a deoxyribose sugar linked to a nitrogenous base. The precise sequence of these deoxynucleosides in DNA encodes the genetic information that is vital for life.

The study of deoxynucleosides is paramount in understanding not only the basic principles of DNA replication and repair but also the molecular basis of numerous diseases. researchgate.net Imbalances in the cellular pools of deoxynucleosides can lead to mutations and genomic instability, which are hallmarks of cancer. researchgate.net Consequently, many anticancer and antiviral drugs are synthetic deoxynucleoside analogs designed to interfere with DNA synthesis in rapidly dividing cancer cells or virus-infected cells.

Furthermore, research into deoxynucleoside metabolism has shed light on various genetic disorders. For instance, mitochondrial DNA depletion syndromes, a group of severe genetic diseases, are caused by defects in the synthesis of deoxynucleosides needed for mitochondrial DNA replication. google.com The administration of specific deoxynucleosides is being explored as a therapeutic strategy for these conditions. google.com Additionally, the analysis of urinary deoxynucleosides is being investigated as a potential source of biomarkers for diseases such as cancer and oxidative stress. researchgate.net

Overview of 2'-Deoxyuridine's Role as a Fundamental Pyrimidine (B1678525) Nucleoside

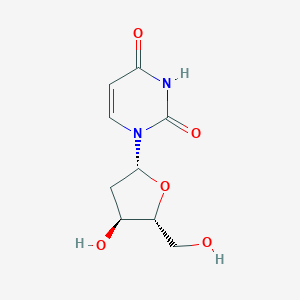

2'-Deoxyuridine is a pyrimidine deoxynucleoside consisting of the base uracil (B121893) attached to a deoxyribose sugar. caymanchem.com While uracil is a standard component of ribonucleic acid (RNA), its deoxy-form, 2'-Deoxyuridine, is not typically incorporated into DNA. Instead, thymidine, a methylated derivative of 2'-Deoxyuridine, is used. The cellular machinery actively prevents the incorporation of uracil into DNA and removes it if it does appear. nih.gov

The significance of 2'-Deoxyuridine lies in its central role as a precursor and intermediate in nucleotide metabolism. It is a key substrate in the de novo synthesis of thymidylate, an essential component of DNA. The enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP). drugbank.com This reaction is a critical step in providing the necessary building blocks for DNA replication.

The metabolic pathways involving 2'-Deoxyuridine are crucial for maintaining genomic integrity. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) plays a vital role by hydrolyzing deoxyuridine triphosphate (dUTP) to dUMP, thereby preventing the misincorporation of uracil into DNA. researchgate.net

Beyond its natural role, 2'-Deoxyuridine and its derivatives are invaluable tools in biomedical research and have been developed as therapeutic agents. For example, halogenated derivatives of 2'-Deoxyuridine, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are widely used to label newly synthesized DNA, allowing researchers to study cell proliferation and DNA replication. wikipedia.orgpnas.org Furthermore, some modified versions of 2'-Deoxyuridine, like Idoxuridine and Trifluridine, function as antiviral drugs by inhibiting viral DNA replication. wikipedia.org

The deoxyuridine suppression test, which utilizes 2'-Deoxyuridine, has been employed in the diagnosis of megaloblastic anemias resulting from vitamin B12 or folate deficiencies. caymanchem.comtargetmol.com This highlights the compound's utility in clinical diagnostics.

Table of Chemical Properties of 2'-Deoxyuridine

| Property | Value |

|---|---|

| Chemical Formula | C9H12N2O5 |

| Molar Mass | 228.202 g/mol |

| IUPAC Name | 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 951-78-0 |

| Appearance | Powder |

| Solubility in Water | 50 mg/mL |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862484 | |

| Record name | 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-78-0 | |

| Record name | 2'-DEOXYURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uridine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Metabolic Transformations and Enzymatic Regulation of 2 Deoxyuridine

Biosynthetic Pathways Involving 2'-Deoxyuridine

2'-Deoxyuridine (dU) is a pyrimidine (B1678525) 2'-deoxyribonucleoside that plays a central role as an intermediate in the synthesis of DNA precursors. wikipedia.orgnih.gov Its phosphorylated form, deoxyuridine monophosphate (dUMP), is the direct precursor for deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis. wikipedia.orgwikipedia.org The biosynthesis of dUMP, and by extension 2'-Deoxyuridine, occurs through several key metabolic routes.

One major pathway involves the deamination of deoxycytidine derivatives. Deoxycytidine can be acted upon by the enzyme cytidine (B196190) deaminase to form 2'-Deoxyuridine. hmdb.ca At the nucleotide level, deoxycytidine monophosphate (dCMP) can be deaminated by dCMP deaminase to yield dUMP. Furthermore, deoxyuridine triphosphate (dUTP) can be generated, often through the phosphorylation of its precursors, and is subsequently hydrolyzed by the enzyme dUTPase to produce dUMP. nih.gov This hydrolysis is a critical cellular process that prevents the erroneous incorporation of uracil (B121893) into DNA. nih.govpnas.org

Another significant source of dUMP is the phosphorylation of 2'-Deoxyuridine itself, a reaction catalyzed by thymidine (B127349) kinase as part of the nucleoside salvage pathway. nih.gov This allows the cell to recycle deoxyuridine from nucleotide degradation or extracellular sources for the synthesis of dTMP.

The primary fate of the biosynthesized dUMP is its conversion to dTMP. This reaction, catalyzed by thymidylate synthase (TS), involves the transfer of a methyl group from N5,N10-methylene-5,6,7,8-tetrahydrofolate. wikipedia.orgmedchemexpress.com This step is the sole de novo pathway for dTMP production, highlighting the critical position of 2'-Deoxyuridine metabolism in ensuring a balanced supply of nucleotides for DNA replication and repair. wikipedia.orgebi.ac.ukproteopedia.org

Catabolic Pathways and Degradation Mechanisms of 2'-Deoxyuridine

The catabolism of 2'-Deoxyuridine is a key process in pyrimidine nucleoside turnover. The primary degradation pathway involves the phosphorolytic cleavage of the glycosidic bond, which separates the uracil base from the deoxyribose sugar moiety. hmdb.ca This reaction is catalyzed by a class of enzymes known as nucleoside phosphorylases.

Specifically, 2'-Deoxyuridine can be converted into uracil and 2-deoxy-alpha-D-ribose 1-phosphate. hmdb.ca This reversible reaction is carried out by several enzymes with overlapping specificities, including thymidine phosphorylase and uridine (B1682114) phosphorylase. hmdb.caacs.org While an enzyme specifically named "deoxyuridine phosphorylase" was previously classified, this activity is now recognized to be performed by other pyrimidine nucleoside phosphorylases. wikipedia.org The resulting uracil can then enter further catabolic pathways, ultimately leading to the formation of β-alanine, CO2, and ammonia, while the deoxyribose 1-phosphate can be catabolized or salvaged.

The activity and substrate preference of these phosphorylases can differ significantly between species and even between different tissues within the same organism. nih.gov This variation is crucial in the context of pharmacology, particularly for nucleoside analog drugs that are activated or degraded by these enzymes.

Key Enzyme Interactions and Regulatory Mechanisms

The metabolic fate of 2'-Deoxyuridine is tightly controlled by its interactions with several key enzymes. These enzymatic activities regulate the flux of 2'-Deoxyuridine through biosynthetic and catabolic pathways, ensuring a balanced supply of nucleotides for cellular processes, primarily DNA synthesis.

Thymidylate Synthase (TS) Interaction Dynamics and Inhibition

Thymidylate synthase (TS) is a critical enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. wikipedia.orgproteopedia.orgresearchgate.net This reaction is the sole de novo source of dTMP in cells. wikipedia.orgproteopedia.org The enzyme utilizes 5,10-methylenetetrahydrofolate (CH2THF) as both the one-carbon donor and the reductant. medchemexpress.comebi.ac.uk

The catalytic mechanism involves the formation of a covalent bond between a cysteine residue in the active site of TS and the C6 position of the dUMP pyrimidine ring. wikipedia.orgebi.ac.uk This nucleophilic attack facilitates the transfer of a methyl group from the CH2THF cofactor to the C5 position of dUMP. wikipedia.org The interaction is highly specific, and the enzyme's active site contains residues that stabilize the binding of dUMP. nih.gov Studies on dUMP analogues with modified phosphate (B84403) groups have shown that the dianionic state of the phosphate moiety is crucial for optimal binding to the enzyme. nih.gov

The essential role of TS in DNA replication makes it a major target for cancer chemotherapy. ebi.ac.uk The most prominent example is the inhibition by 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), the active metabolite of the anticancer drug 5-fluorouracil (B62378). proteopedia.orgresearchgate.netacs.org FdUMP acts as a potent inhibitor by binding to the dUMP nucleotide-binding site and forming a stable ternary complex with TS and the CH2THF cofactor. researchgate.net This complex effectively blocks the normal catalytic cycle, leading to a depletion of dTMP, an imbalance of deoxynucleotides, and ultimately, cell death. wikipedia.orgresearchgate.net Various other 5-substituted 2'-deoxyuridine analogues have been developed and studied as inhibitors of TS. acs.orgacs.org

Thymidine Kinase (TK) Phosphorylation and Substrate Specificity

Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate. wikipedia.org In humans, there are two main isoenzymes: the cytosolic, cell-cycle-regulated thymidine kinase 1 (TK1), and the mitochondrial, constitutively expressed thymidine kinase 2 (TK2). wikipedia.org

These enzymes exhibit different substrate specificities. Human TK1 has a narrow specificity, primarily phosphorylating thymidine and, to a lesser extent, 2'-Deoxyuridine. nih.gov Kinetic studies have shown that the Km value of human TK1 for 2'-Deoxyuridine is 9 µM, compared to 0.5 µM for its primary substrate, thymidine. nih.govresearchgate.net

In contrast, human TK2 has a broader substrate range and efficiently phosphorylates 2'-Deoxyuridine, as well as deoxycytidine. nih.govreactome.org This difference in substrate specificity between TK1 and TK2 is significant for the development of nucleoside analogue drugs.

Viral thymidine kinases, such as the one encoded by Herpes Simplex Virus (HSV-1 TK), are distinct from their human counterparts and display a much broader substrate specificity. nih.govebi.ac.uk They can efficiently phosphorylate a wide variety of 2'-deoxyuridine analogues, including many that are poor substrates for human TK1. nih.govasm.org This differential phosphorylation is the basis for the selective action of many antiviral drugs, which are activated within virus-infected cells by the viral TK. nih.govebi.ac.uk However, some derivatives, like 5-carboxy-2'-deoxyuridine (B46656), have been found to be neither a substrate nor an inhibitor for either HSV-1 TK or cellular TK. nih.gov Interestingly, certain analogues like (E)-5-(2-bromovinyl)-2'-deoxyuridine can be phosphorylated even in cells lacking both cellular and viral TK, suggesting the existence of alternative phosphorylation pathways. nih.gov

| Substrate | Enzyme | Km (µM) | Vmax (% of dThd) | Kinetics |

|---|---|---|---|---|

| Thymidine (dThd) | TK1 | 0.5 | 100% | Michaelis-Menten |

| 2'-Deoxyuridine (dUrd) | TK1 | 9 | - | Michaelis-Menten |

| Thymidine (dThd) | TK2 | - | 100% | Negative Cooperativity |

| 2'-Deoxyuridine (dUrd) | TK2 | - | - | Michaelis-Menten |

| Deoxycytidine (dCyd) | TK2 | - | - | Michaelis-Menten |

DNA Polymerase Substrate Utilization and Incorporation Fidelity

DNA polymerases, the enzymes responsible for synthesizing DNA, can utilize the triphosphate form of 2'-Deoxyuridine (dUTP) as a substrate during DNA replication. nih.gov Most DNA polymerases are unable to effectively distinguish between dUTP and deoxythymidine triphosphate (dTTP), leading to the incorporation of uracil into DNA opposite adenine (B156593) bases. nih.gov

The efficiency of dUTP incorporation varies among different types of DNA polymerases. For instance, some thermostable polymerases like Taq DNA polymerase utilize dUTP with relatively high efficiency (around 71.3% compared to TTP), whereas high-fidelity proofreading polymerases like Pfu and KOD DNA polymerase show much lower incorporation rates (9.4% and 12.3%, respectively). researchgate.net The incorporation of dUTP can be inhibitory to some archaeal DNA polymerases, reducing the efficiency of PCR amplification. pnas.orgpnas.org

The incorporation of uracil into DNA is generally considered a form of DNA damage. nih.gov Cellular repair mechanisms, primarily initiated by the enzyme uracil-DNA glycosylase (UDG), exist to recognize and remove uracil from DNA. However, if not repaired, the presence of uracil can lead to mutations. The fidelity of DNA polymerases is a crucial factor in maintaining genomic integrity, and it encompasses not only the correct pairing of bases but also the selection of the correct sugar moiety. nih.govnih.gov The presence of dUTP in the nucleotide pool can challenge this fidelity. nih.gov In some contexts, such as during somatic hypermutation in B cells, it was hypothesized that dUTP incorporation could play a role in generating mutations at A:T base pairs, although subsequent research has cast doubt on this specific mechanism. nih.gov

| DNA Polymerase | Relative Efficiency of dUTP Incorporation (% of TTP) |

|---|---|

| Neq | 74.9% |

| Taq | 71.3% |

| Vent | 15.1% |

| KOD | 12.3% |

| Pfu | 9.4% |

Nucleoside Phosphorylase Activity

Nucleoside phosphorylases are a family of enzymes that catalyze the reversible phosphorolysis of nucleosides, playing a key role in the salvage and catabolism of these molecules. acs.orgwikipedia.org In the context of 2'-Deoxyuridine, these enzymes cleave the N-glycosidic bond to yield uracil and 2-deoxy-alpha-D-ribose 1-phosphate. hmdb.ca

This enzymatic activity is not performed by a single, highly specific "deoxyuridine phosphorylase" but rather by enzymes with broader substrate specificities, including pyrimidine-nucleoside phosphorylase (Py-NP), uridine phosphorylase (UP), and thymidine phosphorylase (TP). acs.orgwikipedia.orgebi.ac.uk The substrate specificity of these enzymes can vary significantly across different species and cell types. nih.govnih.gov

For example, in rodents, the primary enzyme responsible for pyrimidine nucleoside phosphorylation is uridine phosphorylase, which shows higher activity with uridine compared to 2'-Deoxyuridine and thymidine. nih.gov In contrast, in humans, thymidine phosphorylase is the predominant enzyme, exhibiting much higher activity with 2'-Deoxyuridine and thymidine than with uridine. nih.gov Furthermore, some enzymes, termed "uridine-deoxyuridine phosphorylases," are capable of cleaving both uridine and thymidine/deoxyuridine. nih.gov This species- and tissue-specific expression and substrate preference of nucleoside phosphorylases are critical determinants in the metabolism of 2'-Deoxyuridine and the efficacy of pyrimidine nucleoside analogue drugs. nih.gov

DNA Glycosylase Recognition and Repair of Modified Deoxyuridines

The integrity of the genome is constantly threatened by the spontaneous deamination of cytosine to uracil, which, if left unrepaired, can lead to G:C to A:T transition mutations. researchgate.net To counteract this, cells have evolved a sophisticated DNA repair mechanism known as base excision repair (BER), which is initiated by DNA glycosylases. pnas.org These enzymes recognize and excise the aberrant base by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. pnas.orgsigmaaldrich.com

Several DNA glycosylases are involved in the removal of uracil and its modified forms from DNA. The most prominent among these are Uracil-DNA Glycosylase (UNG), Single-strand selective Monofunctional Uracil-DNA Glycosylase (SMUG1), and Thymine-DNA Glycosylase (TDG). researchgate.net While UNG is highly specific for uracil, SMUG1 exhibits a broader substrate specificity, recognizing not only uracil but also oxidized pyrimidines like 5-hydroxyuracil (B1221707) and 5-formyluracil. nih.gov TDG, as its name suggests, can remove thymine (B56734) when it is mismatched with guanine (B1146940) (a common lesion arising from the deamination of 5-methylcytosine), and it also acts on uracil and its derivatives. researchgate.net

The recognition of the damaged base is a highly specific process. DNA glycosylases flip the target base out of the DNA double helix and into a specific active site pocket. researchgate.net This "base flipping" mechanism allows the enzyme to scrutinize the base and determine if it is a legitimate component of DNA or an altered form that requires removal. The catalytic mechanism for the cleavage of the glycosidic bond typically involves the activation of a water molecule by an active site residue, which then acts as a nucleophile to attack the C1' atom of the deoxyribose. nih.gov

The following table summarizes the substrate specificities of key human DNA glycosylases involved in the repair of uracil and modified uracils in DNA.

| DNA Glycosylase | Primary Substrates | Notes |

| UNG (Uracil-DNA Glycosylase) | Uracil (in single and double-stranded DNA), 5-Fluorouracil | Considered the primary enzyme for removing uracil arising from cytosine deamination and dUTP misincorporation. nih.gov |

| SMUG1 (Single-strand selective Monofunctional Uracil-DNA Glycosylase) | Uracil, 5-Hydroxyuracil, 5-Formyluracil, 5-Fluorouracil | Has a broader substrate range than UNG and is important for repairing oxidized forms of uracil. nih.govnih.gov |

| TDG (Thymine-DNA Glycosylase) | G:T mismatches, G:U mismatches, 5-Carboxyuracil | Plays a crucial role in repairing lesions that arise from the deamination of 5-methylcytosine. researchgate.net |

| MBD4 (Methyl-CpG Binding Domain 4) | G:T mismatches, G:U mismatches | Specifically targets mismatched bases within CpG contexts. |

This table is based on data from multiple research articles and provides a simplified overview of substrate specificities.

Metabolic Interconnections with Other Nucleosides and Folate Metabolism

The metabolism of 2'-deoxyuridine is intricately linked with the metabolic pathways of other nucleosides, particularly thymidine, and is heavily dependent on folate metabolism. These connections are centered around the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. taylorandfrancis.comdroracle.ai

The key enzyme in this metabolic nexus is Thymidylate Synthase (TS) . taylorandfrancis.comnih.gov TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.org This reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate, a derivative of folate, to dUMP. droracle.ai In this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). researchgate.net For the cycle to continue, DHF must be reduced back to tetrahydrofolate (THF) by the enzyme Dihydrofolate Reductase (DHFR) , a reaction that requires NADPH as a cofactor. researchgate.net

This reliance on the folate cycle highlights the critical role of dietary folate in maintaining the fidelity of DNA synthesis. A deficiency in folate can lead to an imbalance in the nucleotide pool, specifically an increase in dUMP levels and a decrease in dTMP levels. This can result in the misincorporation of uracil into DNA, leading to genomic instability. google.com

Furthermore, 2'-deoxyuridine can be phosphorylated by Thymidine Kinase (TK) to form dUMP, which then enters the thymidylate synthesis pathway. wikipedia.orgnih.gov Thymidine kinase can also phosphorylate thymidine to form thymidine monophosphate (TMP), providing an alternative "salvage" pathway for dTMP synthesis. researchgate.net The interplay between the de novo and salvage pathways for dTMP synthesis allows cells to maintain a balanced supply of nucleotides for DNA replication and repair.

The following table outlines the key enzymes that connect the metabolism of 2'-deoxyuridine with other nucleoside and folate pathways.

| Enzyme | Function | Metabolic Pathway Connection |

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. taylorandfrancis.comwikipedia.org | Links deoxyuridine metabolism directly to thymidine synthesis and the folate cycle. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF). | Essential for regenerating the folate cofactor required by Thymidylate Synthase. researchgate.net |

| Thymidine Kinase (TK) | Phosphorylates deoxyuridine to dUMP and thymidine to TMP. wikipedia.orgnih.gov | Connects the salvage pathways of both deoxyuridine and thymidine to the de novo thymidylate synthesis pathway. |

| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. google.com | Provides the one-carbon unit necessary for the Thymidylate Synthase reaction. |

| Thymidine Phosphorylase (TP) | Catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Also acts on deoxyuridine. nih.gov | Involved in the catabolism of deoxyuridine and thymidine. nih.gov |

This table provides a summary of the key enzymes and their functions in the interconnected metabolic pathways.

Cellular and Molecular Biological Roles of 2 Deoxyuridine

Integration into DNA and its Consequences for DNA Structure and Function

2'-Deoxyuridine, in its triphosphate form (dUTP), can be integrated into DNA through two primary mechanisms. The first is the misincorporation of dUTP instead of deoxythymidine triphosphate (dTTP) by DNA polymerases during replication. oup.comoup.com Eukaryotic DNA polymerases generally cannot distinguish between dUTP and dTTP, making the intracellular dUTP/dTTP ratio a critical determinant of uracil (B121893) incorporation. oup.comscienceinschool.org An elevated ratio favors the substitution of thymine (B56734) with uracil, leading to the formation of U:A base pairs. oup.comscienceinschool.org While not immediately mutagenic, the accumulation of U:A pairs can be cytotoxic. oup.com

The second mechanism is the spontaneous hydrolytic deamination of cytosine residues already present in the DNA strand, which converts them into uracil. oup.comscienceinschool.orgwikipedia.org This event creates a mutagenic U:G mismatch. If this lesion is not repaired before the next round of DNA replication, it will lead to a C:G to T:A transition mutation, one of the most common spontaneous mutations in organisms. pnas.org

The presence of uracil in place of thymine can have significant consequences for DNA structure and function. Although uracil and thymine both pair with adenine (B156593) through two hydrogen bonds, the methyl group present in thymine contributes to the stability of the DNA double helix. scienceinschool.orgwikipedia.org Its absence in uracil can lead to reduced genetic stability. nih.govtandfonline.com This alteration can affect the recognition of specific DNA sequences by enzymes and regulatory proteins that bind to DNA, potentially disrupting essential cellular processes like transcription. nih.govtandfonline.com The presence of uracil creates an abnormal DNA structure that is recognized by cellular repair machinery. frontiersin.org

Analogs of 2'-deoxyuridine, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are also readily incorporated into DNA. core.ac.ukpnas.org This incorporation can lead to various forms of DNA lesions, including mutations and strand breaks, further impacting DNA integrity. core.ac.ukmdpi.com

Impact on DNA Replication Processes

The presence of 2'-deoxyuridine and its analogs in the cellular environment can significantly inhibit DNA synthesis. This inhibition can occur through several mechanisms. Analogs like 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), after being phosphorylated to their triphosphate form, act as competitive inhibitors of DNA polymerase. nih.gov For instance, CEDU 5'-triphosphate competes with the natural substrate, dTTP, for the active site of viral DNA polymerase, thereby hindering viral DNA synthesis. nih.gov Similarly, the triphosphate form of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdUTP) preferentially inhibits herpes simplex virus type 1 (HSV-1) DNA polymerase by competing with dTTP. pnas.org

Furthermore, the incorporation of deoxyuridine analogs into the DNA template can stall or slow down the progression of the replication fork. Studies with 5-ethynyl-2'-deoxyuridine (EdU) have shown that DNA replication using a template containing incorporated EdU is protracted. nih.govnih.gov This suggests that the modified base interferes with the smooth functioning of the DNA polymerase machinery. Massive misincorporation of uracil itself, driven by an imbalanced dUTP/dTTP ratio, triggers a futile cycle of repair where the base is repeatedly excised and re-incorporated, leading to DNA strand breaks and ultimately impeding the completion of DNA synthesis. oup.comscienceinschool.org This process contributes to a phenomenon known as thymineless death, where the deprivation of thymine and subsequent uracil misincorporation become lethal to the cell. oup.comaacrjournals.org

The cellular response to the incorporation of 2'-deoxyuridine or its analogs into DNA often involves significant perturbations of the cell cycle. The presence of these analogs can trigger DNA damage signaling pathways, leading to the activation of cell cycle checkpoints. core.ac.uknih.gov For example, the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) has been shown to induce the phosphorylation of key checkpoint proteins such as ATM, Chk2, and p53. nih.govnih.gov

This activation of checkpoints results in cell cycle arrest, providing the cell with time to repair the DNA damage. Cells that have incorporated EdU often show an accumulation in the G2 phase of the cell cycle, indicating the activation of the G2 checkpoint. nih.govnih.gov Similarly, treatment with 5-bromo-2'-deoxyuridine (BrdU) can cause cells to accumulate in the S, G2/M, and G0 phases. core.ac.uk This halting of cell cycle progression is a critical response to prevent the propagation of damaged DNA to daughter cells. The extent of this perturbation can depend on the specific analog, its concentration, and the cell type. researchgate.netplos.org

Modulation of DNA Repair Pathways

The primary cellular defense against uracil in DNA is the base excision repair (BER) pathway. pnas.orgwikipedia.orgbiocompare.com This highly conserved process is initiated by a class of enzymes called uracil-DNA glycosylases (UDGs). wikipedia.orgnih.gov These enzymes, including UNG, SMUG1, TDG, and MBD4 in humans, recognize and excise the uracil base by cleaving the N-glycosidic bond that links it to the deoxyribose sugar. researchgate.netacs.orgresearchgate.net This action creates an apurinic/apyrimidinic (AP) site, which is a baseless site in the DNA backbone. researchgate.netpnas.org While necessary for repair, the AP site itself is a toxic and potentially mutagenic lesion that must be promptly processed by subsequent enzymes in the BER pathway, such as AP endonuclease (APE1), DNA polymerase, and DNA ligase, to restore the correct DNA sequence. researchgate.netpnas.org

Futile repair cycles can occur when high levels of dUTP lead to the repeated incorporation of uracil at the repair site, resulting in an accumulation of DNA strand breaks and genomic instability. oup.comaacrjournals.org

While Base Excision Repair is the main pathway for removing uracil, evidence suggests that the Nucleotide Excision Repair (NER) pathway can also be involved, particularly in the case of certain deoxyuridine analogs. NER is the primary mechanism for removing bulky DNA adducts that distort the DNA helix. pnas.orgpnas.org

Strikingly, research has identified 5-ethynyl-2'-deoxyuridine (EdU), a widely used thymidine (B127349) analog, as a substrate for the NER pathway. pnas.orgpnas.org When EdU is incorporated into the genome, it is recognized as damage and excised by the NER machinery. pnas.org This finding was confirmed in NER-deficient cells, which failed to remove EdU, and by in vitro assays using cell-free extracts. pnas.org The repair of EdU is distributed throughout the genome and is subject to transcription-coupled repair, a sub-pathway of NER that preferentially repairs lesions on the transcribed strand of active genes. pnas.orgoup.com This processing of EdU by NER may contribute to its cytotoxicity, potentially through a futile cycle of excision and re-incorporation. pnas.org

Induction of Cellular Stress Responses and Apoptosis

The incorporation of 2'-deoxyuridine or its analogs into DNA, and the subsequent DNA damage, can trigger cellular stress responses and, if the damage is irreparable, lead to programmed cell death (apoptosis). researchgate.netresearchgate.net The generation of DNA strand breaks, either from the repair process itself or from stalled replication forks, activates DNA damage signaling (DDS) pathways. nih.govplos.org Key proteins in this response include ATM, Chk2, and the tumor suppressor p53. nih.govnih.gov

Activation of these pathways can have several outcomes. Initially, they promote cell cycle arrest to allow for DNA repair. core.ac.uknih.gov However, if the damage is too extensive or the repair process is overwhelmed, these signaling cascades can initiate apoptosis. researchgate.netmedchemexpress.com For example, treatment with 5-vinyl-2'-deoxyuridine (B1214878) (VdU) in combination with a "click" chemistry partner leads to the formation of DNA double-strand breaks, S-phase accumulation, and ultimately apoptosis. researchgate.net Similarly, some selenium-containing derivatives of 2'-deoxyuridine induce oxidative stress, DNA damage, and apoptosis through the activation of caspases, which are the executive enzymes of apoptosis. nih.gov The induction of apoptosis is a critical mechanism to eliminate cells with heavily damaged genomes, thereby preventing the potential for malignant transformation.

Interactive Data Tables

Table 1: Effects of 2'-Deoxyuridine Analogs on Cell Cycle Progression This table summarizes the observed effects of different deoxyuridine analogs on the cell cycle in various studies.

| Analog | Effect | Key Proteins Involved | Cell Type(s) |

| 5-Ethynyl-2'-deoxyuridine (EdU) | S-phase protraction, G2/M arrest | ATM, p53, Chk2 | A549, TK6, WTK1 |

| 5-Bromo-2'-deoxyuridine (BrdU) | Accumulation in S, G2/M, and G0 phases | Chk1, Chk2, p53 | A549 |

| 5-Fluoro-2'-deoxyuridine (B1346552) (FUdR) | S-phase arrest | CHK1 | Human cell lines |

| 5-vinyl-2'-deoxyuridine (VdU) | S-phase accumulation | Not specified | Cancer cells |

Table 2: Key Enzymes in 2'-Deoxyuridine Metabolism and Repair This table outlines the primary enzymes involved in the incorporation and subsequent repair of uracil in DNA.

| Enzyme | Function | Pathway | Consequence of Action/Inhibition |

| DNA Polymerase | Incorporates dUTP into DNA during replication. | DNA Replication | Creates U:A pairs in DNA. |

| Uracil-DNA Glycosylase (UNG, SMUG1, etc.) | Recognizes and removes uracil from DNA. | Base Excision Repair (BER) | Initiates BER by creating an AP site. wikipedia.orgresearchgate.net |

| AP Endonuclease (APE1) | Cleaves the DNA backbone at AP sites. | Base Excision Repair (BER) | Processes the AP site for further repair. |

| Thymidylate Synthase (TS) | Converts dUMP to dTMP. | Nucleotide Metabolism | Inhibition leads to increased dUTP/dTTP ratio. aacrjournals.org |

| dUTPase | Hydrolyzes dUTP to dUMP. | Nucleotide Metabolism | Prevents dUTP accumulation and incorporation. aacrjournals.orgoncotarget.com |

| NER Machinery (e.g., XPA, TFIIH) | Recognizes and removes bulky DNA lesions. | Nucleotide Excision Repair (NER) | Removes certain analogs like EdU from DNA. pnas.orgpnas.org |

Synthetic Analogs and Derivatives of 2 Deoxyuridine: Structure Activity Relationships and Research Applications

Halogenated 2'-Deoxyuridine Analogs

Halogenated analogs of 2'-deoxyuridine are characterized by the substitution of a hydrogen atom with a halogen (fluorine, bromine, iodine, or chlorine) at the 5-position of the pyrimidine (B1678525) ring. This modification is central to their biological activity, enabling them to serve as thymidine (B127349) substitutes. Once inside the cell, they are phosphorylated and can be incorporated into replicating DNA. This incorporation is the basis for their use in a variety of research applications, from tracking cell division to enhancing the effects of radiation therapy.

5-Bromo-2'-deoxyuridine (B1667946) (BrdU) in Cell Proliferation Studies

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine where the methyl group at the 5-position is replaced by a bromine atom. bio-rad-antibodies.com This structural similarity allows BrdU to be incorporated into newly synthesized DNA during the S-phase of the cell cycle, making it a valuable marker for identifying proliferating cells. abcam.com

Mechanism and Detection: When cells are exposed to BrdU, it is taken up and phosphorylated by cellular kinases to form BrdU triphosphate. This triphosphate form is then used by DNA polymerase as a substrate in place of thymidine triphosphate, leading to its stable integration into the genomic DNA of dividing cells. sci-hub.box The incorporated BrdU can then be detected using specific monoclonal antibodies. abcam.com However, for the antibody to access the BrdU within the double-stranded DNA, a denaturation step is required. bio-rad-antibodies.com This is typically achieved using acid treatment, heat, or enzymatic digestion with DNase I. bio-rad-antibodies.comcreative-diagnostics.com

Research Applications: BrdU staining is a widely employed technique to quantify cell proliferation in various contexts, including:

Cell Biology: Studying cell cycle kinetics, such as the length of the cell cycle and the rate of cell division in vitro. creative-diagnostics.com

Cancer Research: Assessing the proliferation of tumor cells and evaluating the efficacy of anti-cancer drugs. abcam.comnih.gov

Neuroscience: Investigating neurogenesis, the process of generating new neurons. abcam.com

Developmental Biology: Tracking cell division and fate during embryonic development. abcam.com

BrdU labeling can be performed both in vitro on cultured cells and in vivo by administering it to organisms. abcam.comcreative-diagnostics.com The detection of BrdU-labeled cells is often combined with other markers to phenotypically characterize the proliferating cell population using techniques like immunocytochemistry, immunohistochemistry, and flow cytometry. abcam.comsci-hub.box

5-Iodo-2'-deoxyuridine (IdU/IUdR) and Radioiodinated Forms

5-Iodo-2'-deoxyuridine (IdU), also known as Idoxuridine, is another halogenated pyrimidine analog where the 5-methyl group of thymidine is replaced by an iodine atom. bio-rad-antibodies.commpbio.com Similar to BrdU, IdU can be incorporated into DNA during replication. mdpi.com This property makes it useful as an antiviral agent and as a radiosensitizer in cancer therapy. mpbio.comsigmaaldrich.com

Radioiodinated Forms and Applications: IdU can be labeled with radioactive isotopes of iodine, such as Iodine-123, Iodine-125, and Iodine-131, creating radioiodinated forms of the molecule. researchgate.net These radiolabeled versions of IdU have significant applications in both diagnostic imaging and targeted radiotherapy of tumors. researchgate.net

Tumor Imaging: Radioiodinated IdU can be used as a tracer to visualize tumors. After administration, the radiolabeled IdU is preferentially taken up and incorporated into the DNA of rapidly dividing cancer cells, allowing for their detection through imaging techniques.

Radiosensitization: The incorporation of IdU into the DNA of tumor cells makes them more susceptible to the damaging effects of ionizing radiation. mdpi.com The iodine atom is more radiosensitive than the methyl group it replaces, leading to increased DNA damage when the cells are irradiated.

Targeted Radiotherapy: By using radioisotopes that emit Auger electrons, such as Iodine-125, radioiodinated IdU can deliver a highly localized dose of radiation to the DNA of cancer cells, leading to targeted cell killing.

Research has explored the synthesis of various IdU derivatives to improve their delivery and retention in tumors. For instance, diesterified derivatives of IdU have been developed to enhance their ability to cross the blood-brain barrier for the treatment of cerebral tumors. researchgate.net

5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd/FUdR) and its Metabolic Derivatives

5-Fluoro-2'-deoxyuridine (FdUrd), also known as Floxuridine, is a fluorinated pyrimidine analog used as a chemotherapeutic agent. patsnap.com Its primary mechanism of action involves the inhibition of DNA synthesis, which selectively targets rapidly dividing cancer cells. patsnap.com

Metabolic Activation and Mechanism of Action: Upon entering a cell, FdUrd is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). patsnap.compatsnap.com FdUMP is a potent inhibitor of the enzyme thymidylate synthase. patsnap.com Thymidylate synthase is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of thymidine triphosphate (TTP), a necessary component of DNA. patsnap.compatsnap.com

By forming a stable complex with thymidylate synthase, FdUMP blocks the production of dTMP, leading to a depletion of TTP. patsnap.com This "thymineless death" halts DNA replication and repair, ultimately inducing apoptosis in cancer cells. patsnap.com

FdUrd can also be metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which can be incorporated into RNA. patsnap.compatsnap.com This incorporation disrupts RNA processing and function, further contributing to the cytotoxic effects of the drug. patsnap.com It is important to note that FdUrd and 5-fluorouracil (B62378) (FUra) have different metabolic pathways and cytotoxic targets. While FdUrd's primary effect is through the inhibition of DNA synthesis via FdUMP, FUra is predominantly converted to FUTP and incorporated into RNA. nih.govresearchgate.net

Research Applications: The primary application of FdUrd is in cancer chemotherapy, particularly for metastatic colorectal cancer and liver metastases. patsnap.com In research settings, it is used to study the mechanisms of DNA synthesis and repair, and to investigate the effects of nucleotide deprivation on cell cycle progression and apoptosis. wikipedia.org

5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) and Related Haloalkyl Derivatives

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) is a member of the 5-(haloalkyl)pyrimidine nucleoside analogs. These compounds have demonstrated significant and selective antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). nih.govnih.gov

Antiviral Activity: CEDU and related derivatives, such as 5-(3-chloropropyl)-2'-deoxyuridine (B12918427) (CPDU), are effective inhibitors of HSV-1 replication. nih.gov In cell culture studies, CEDU has been shown to inhibit HSV-1 at low concentrations. nih.gov The antiviral index of CEDU, which is the ratio of the minimum toxic dose for the host cell to the minimum inhibitory dose for the virus, is high, indicating its selectivity for the virus-infected cells. nih.gov

In Vivo Studies: In animal models, CEDU has shown efficacy in treating HSV-1 infections. It has been shown to reduce the mortality rate in HSV-1-infected mice when administered both intraperitoneally and orally. nih.gov Furthermore, CEDU has demonstrated protective effects against HSV-1 encephalitis in mice. nih.gov

The research into CEDU and other haloalkyl derivatives highlights the potential for modifying the 5-position of the deoxyuridine ring with alkyl chains containing halogens to develop potent and selective antiviral agents.

Ethynyl- and Vinyl-Substituted 2'-Deoxyuridine Analogs

Modifications at the 5-position of the 2'-deoxyuridine ring with ethynyl (B1212043) or vinyl groups have led to the development of important research tools. These substitutions provide unique chemical handles that can be exploited for various detection and labeling applications.

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) in DNA Labeling and Cell Proliferation Assays

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is widely used for labeling newly synthesized DNA in proliferating cells. lumiprobe.com It has become a popular alternative to BrdU for assessing cell proliferation due to the milder detection method. nih.gov

Mechanism and Detection: Similar to BrdU, EdU is incorporated into DNA during the S-phase of the cell cycle. baseclick.eu However, the detection of incorporated EdU does not rely on antibodies. Instead, it utilizes a copper(I)-catalyzed cycloaddition reaction, often referred to as "click chemistry," to covalently attach a fluorescently labeled azide (B81097) to the ethynyl group of EdU. lumiprobe.comnih.gov

This detection method offers several advantages over the BrdU staining technique:

No DNA Denaturation: The small size of the fluorescent azide allows it to access the incorporated EdU without the need for harsh DNA denaturation steps, which can damage cellular structures. lumiprobe.comnih.gov

High Sensitivity and Low Background: The reaction is highly specific, resulting in a strong signal with minimal background noise. nih.gov

Multiplexing Compatibility: The mild reaction conditions are compatible with the use of other fluorescent probes, such as antibodies against cell surface or intracellular markers, allowing for multi-parameter analysis. baseclick.euthermofisher.com

Research Applications: EdU-based cell proliferation assays are used in a wide range of applications, including:

Cytotoxicity studies lumiprobe.com

Cancer research lumiprobe.com

High-throughput screening baseclick.euthermofisher.com

Flow cytometry thermofisher.com

Immunohistochemistry thermofisher.com

Fluorescent imaging thermofisher.com

Both in vitro and in vivo labeling with EdU is possible, making it a versatile tool for studying cell proliferation and DNA replication in various biological systems. nih.govbaseclick.eu

| Compound Name | Abbreviation | Key Feature | Primary Application | Detection Method |

| 5-Bromo-2'-deoxyuridine | BrdU | Bromine at C5 | Cell Proliferation | Antibody-based |

| 5-Iodo-2'-deoxyuridine | IdU / IUdR | Iodine at C5 | Antiviral, Radiosensitizer | Antibody-based |

| 5-Fluoro-2'-deoxyuridine | FdUrd / FUdR | Fluorine at C5 | Chemotherapy | N/A |

| 5-(2-Chloroethyl)-2'-deoxyuridine | CEDU | Chloroethyl at C5 | Antiviral | N/A |

| 5-Ethynyl-2'-deoxyuridine | EdU | Ethynyl at C5 | Cell Proliferation | Click Chemistry |

5-Vinyl-2'-deoxyuridine (B1214878) (5-VdU) and Click Chemistry Applications

5-Vinyl-2'-deoxyuridine (5-VdU) is a synthetic analog of thymidine that serves as a valuable tool in molecular biology for studying de novo DNA synthesis. lumiprobe.com It can be used as an alternative to 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) for monitoring cell proliferation. jenabioscience.comjenabioscience.com Being cell permeable, 5-VdU is incorporated into the DNA of replicating cells during the S-phase, substituting for its natural counterpart, thymidine. lumiprobe.comjenabioscience.comjenabioscience.com

The vinyl group introduced into the DNA provides a reactive handle for subsequent detection using a bioorthogonal reaction known as copper-free click chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with a tetrazine probe. acs.orgnih.gov This ligation is rapid and allows for the attachment of various reporter molecules, such as biotin (B1667282) for purification or fluorescent dyes for imaging, without the need for a copper catalyst, which can be toxic to cells. lumiprobe.comjenabioscience.com This method offers a significant advantage over EdU, which requires a copper-catalyzed azide-alkyne "click" reaction. nih.gov The VdU-tetrazine ligation is chemically orthogonal to the alkyne-azide reaction, enabling time-resolved, multicolor labeling of DNA synthesis. nih.gov

Recent research has explored the application of this DNA-templated click chemistry for therapeutic purposes. nih.govresearchgate.net The metabolic incorporation of 5-VdU into the DNA of cancer cells, followed by treatment with an acridine-tetrazine conjugate, has been shown to induce DNA damage, S-phase accumulation, and ultimately apoptosis in cancer cells. nih.govresearchgate.net This combination demonstrates a synergistic cytotoxic effect in both 2D and 3D cancer cell cultures, highlighting a novel and promising approach for cancer treatment by selectively inducing DNA damage. nih.govresearchgate.net

Table 1: Properties of 5-Vinyl-2'-deoxyuridine (5-VdU)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 55520-67-7 |

| Appearance | White to off-white solid |

| Solubility | DMSO, Methanol (B129727) |

| Maximum Absorption (λmax) | 292 nm (in Methanol) |

| Primary Application | DNA synthesis monitoring |

Data sourced from Jena Bioscience. jenabioscience.com

Hydroxymethyl- and Carboxy-Substituted 2'-Deoxyuridine Analogs

Modifications at the C5 position of 2'-deoxyuridine with hydroxymethyl and carboxy groups have led to analogs with significant biological activities.

5-Hydroxymethyl-2'-deoxyuridine (B45661) (5-HMdU) is a nucleoside analog that has demonstrated inhibitory effects on the replication of various human leukemia cell lines, with IC50 values ranging from 1.7 to 5.8 μM. medchemexpress.com It has also been shown to prolong the survival of mice with L1210 leukemia. medchemexpress.com Research has indicated that 5-HMdU can inhibit the replication of Sarcoma 180 and Ehrlich ascites carcinoma cells. medchemexpress.com Furthermore, it acts as an inhibitor of herpes simplex virus type 1 (HSV-1) encoded pyrimidine deoxyribonucleoside kinase, with studies showing it has a good affinity for the enzyme. medchemexpress.comnih.gov The synthesis of 5-HMdU can be achieved from 5-hydroxymethyluracil. cdnsciencepub.com

5-Carboxy-2'-deoxyuridine (B46656) (5-caU) is recognized as an oxidation product of thymidine. nih.govebi.ac.uk It can be formed through the menadione-mediated photosensitization of thymidine in an aerated aqueous solution. nih.gov This compound is also a product of the base-catalyzed hydrolysis of the antiviral drug 5-trifluoromethyl-2'-deoxyuridine. ebi.ac.ukresearchgate.net The hydrolysis is pH-dependent and follows first-order kinetics. researchgate.net 5-Carboxy-2'-deoxyuridine has been shown to inhibit the growth of HEp-2 cells and its cytotoxic effects can be completely reversed by the simultaneous addition of deoxythymidine, deoxycytidine, and uridine (B1682114). researchgate.net Its metabolic block is believed to be in the de novo pyrimidine biosynthetic pathway. researchgate.net A four-step synthesis for the phosphoramidite (B1245037) building block of 5-carboxy-2'-deoxyuridine has been developed, allowing for its incorporation into oligonucleotides for further study. nih.gov

Table 2: Biological Activity of Selected C5-Substituted 2'-Deoxyuridine Analogs

| Compound | Activity | Cell Line/Target | Key Findings |

|---|---|---|---|

| 5-Hydroxymethyl-2'-deoxyuridine | Antiviral, Antineoplastic | HSV-1, Leukemia cells (L1210), Sarcoma 180 | Inhibits viral replication and cancer cell growth. medchemexpress.comnih.gov |

| 5-Carboxy-2'-deoxyuridine | Cytotoxic | HEp-2 cells | Inhibits cell growth by targeting the de novo pyrimidine pathway. researchgate.net |

Other Modified 2'-Deoxyuridine Analogs

Modified 2'-deoxyuridine triphosphates (dUTPs) with polyanionic groups at the C5 position are of interest for various biotechnological applications, including potential use in diagnostic systems like Si-nanowire-based biosensors. nih.govmdpi.com Researchers have synthesized C5-modified dUTPs where a dianionic reporter group is attached to the nucleobase via polyethylene (B3416737) glycol (PEG)-based linkers of varying lengths. nih.govmdpi.com

The ability of these modified dNTPs to act as substrates for DNA polymerases is crucial for their application. nih.gov Studies investigating the substrate properties of these polyanionic dUTPs with different DNA polymerases have revealed several key structure-activity relationships. nih.govnih.gov

Linker Attachment: Nucleotides with the PEG linker connected to the nucleobase through an amide linkage were generally better substrates than those with an ether linkage. nih.gov

Linker Length: A range of PEG linker lengths, from PEG6 to PEG24, could be successfully incorporated by at least one DNA polymerase. nih.gov

Polymerase Specificity: The efficiency of incorporation is highly dependent on the specific DNA polymerase used. Polymerases such as Klentaq, Vent(exo-), and Therminator were found to be most capable of incorporating these modified nucleotides. In contrast, the Klenow fragment (exo-) showed very poor incorporation. nih.govnih.gov

These findings indicate that with a sufficiently long and appropriate linker, even bulky, charged substituents can be tolerated by certain DNA polymerases, enabling the synthesis of functionalized nucleic acids. nih.gov

The incorporation of photochromic molecules, or molecular switches, into 2'-deoxyuridine allows for the light-induced, reversible control of DNA structure and function. researchgate.net These synthetic analogs can change their structure and properties upon irradiation with specific wavelengths of light.

Diarylethene-Modified 2'-Deoxyuridine: Diarylethenes are a class of photochromes that can be attached to the 5-position of 2'-deoxyuridine. researchgate.netacs.org These modified nucleosides can be converted into their phosphoramidite derivatives and incorporated site-specifically into DNA oligonucleotides using standard solid-phase synthesis. acs.org Upon UV irradiation, the diarylethene moiety undergoes a reversible cyclization reaction, forming a colored, closed-ring isomer, which alters the properties of the DNA strand. researchgate.netacs.org Researchers have developed doubly methylated diarylethene-deoxyuridine derivatives that exhibit high thermal stability and excellent fatigue resistance, retaining up to 96% of their photochromic activity over 40 switching cycles. researchgate.net

Azobenzene-Modified 2'-Deoxyuridine: Azobenzene is another photochromic group that can be conjugated to the C5 position of 2'-deoxyuridine. nih.gov Oligonucleotides containing these azobenzene-modified nucleosides (dUAz) can be rapidly and selectively photo-isomerized between their trans and cis forms using light of different wavelengths (e.g., 365 nm for trans to cis and 450 nm for cis to trans). nih.govmdpi.com This photo-isomerization can reversibly control the hybridization ability of the DNA. mdpi.com Thermal denaturation experiments have shown that the cis-form of dUAz can stabilize a DNA duplex, while the trans-form destabilizes it. nih.gov This allows for the spatiotemporal control of nucleic acid hybridization. nih.gov

Table 3: Comparison of Photochromic 2'-Deoxyuridine Conjugates

| Photochromic Moiety | Switching Mechanism | Wavelengths for Switching | Key Feature | Research Application |

|---|---|---|---|---|

| Diarylethene | Reversible cyclization | UV (e.g., 310-340 nm) and Visible (e.g., >450 nm) light | High fatigue resistance and thermal stability. researchgate.net | Switching optical properties in DNA. acs.org |

| Azobenzene | Trans-cis isomerization | UV (e.g., 365 nm) and Visible (e.g., 450 nm) light | Reversible control of DNA duplex stability. nih.gov | Spatiotemporal control of nucleic acid hybridization. nih.gov |

Therapeutic and Diagnostic Research Applications of 2 Deoxyuridine and Its Analogs

Antineoplastic Research and Mechanisms of Action

The structural similarity of 2'-Deoxyuridine and its analogs to natural pyrimidine (B1678525) nucleosides allows them to interfere with nucleic acid synthesis and other critical cellular processes. This mimicry is the foundation of their application in antineoplastic research, where they are investigated for their ability to selectively target rapidly proliferating cancer cells.

A primary mechanism by which 2'-Deoxyuridine analogs exert their anticancer effects is through the direct inhibition of DNA synthesis. As antimetabolites, these compounds disrupt the production of essential precursors for DNA replication. patsnap.comwikipedia.org

Thymidylate Synthase Inhibition : A key target for many 2'-Deoxyuridine analogs is the enzyme thymidylate synthase (TS). d-nb.infocuni.cz Analogs such as Floxuridine (2'-deoxy-5-fluorouridine) are metabolized within the cell to fluorodeoxyuridine monophosphate (FdUMP). patsnap.com FdUMP forms a stable complex with thymidylate synthase, inhibiting its function. patsnap.comd-nb.info This enzymatic blockade prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine (B127349) monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine triphosphate (dTTP). patsnap.comcuni.cz The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotide triphosphates, which interferes with DNA synthesis and repair, ultimately halting cell proliferation. patsnap.comd-nb.info

DNA Incorporation : Other analogs, such as Bromodeoxyuridine (BrdU), function by being incorporated directly into newly synthesized DNA in place of thymidine. nih.govnih.gov While BrdU has been widely used for labeling dividing cells, studies have shown it has an antiproliferative effect independent of its role as a radiosensitizer. nih.govnih.gov The incorporation of these altered nucleosides can alter DNA stability and impair its function as a template for replication. nih.gov

Beyond halting DNA synthesis, many 2'-Deoxyuridine analogs can trigger programmed cell death, or apoptosis, in cancer cells. cuni.cz This is often a consequence of the cellular stress and DNA damage caused by the inhibition of DNA synthesis or the incorporation of fraudulent nucleotides. wikipedia.org

The incorporation of analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into the DNA of cancer cells has been observed to induce DNA damage signaling pathways. nih.gov This can lead to the phosphorylation of key proteins such as histone H2AX and p53, which are markers of DNA damage. nih.gov The accumulation of irreparable DNA damage can subsequently activate the intrinsic apoptotic cascade, leading to the organized dismantling of the malignant cell. wikipedia.orgnih.gov Similarly, the combination of 2'-deoxyadenosine (B1664071) with 2'-deoxycoformycin (B8070352) has been shown to promote apoptosis in human colon carcinoma cells, characterized by chromatin condensation, nuclear fragmentation, and the activation of procaspase-3. nih.gov

Cancer is characterized by deregulated cell cycle progression. dtic.mil Certain 2'-Deoxyuridine analogs have been shown to exploit this by inducing cell cycle arrest, a state where the cell is prevented from proceeding to the next phase of its division cycle. This provides a window for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated. frontiersin.org

Research has demonstrated that different analogs can arrest the cell cycle at various checkpoints:

G1 Phase Arrest : Bromodeoxyuridine (BrdU) has been shown to cause an accumulation of cancer cells in the G1 phase of the cell cycle. nih.gov

G0/G1 Phase Arrest : The glucose analog 2-Deoxyglucose has been found to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells, a mechanism that appears to be independent of its effects on glycolysis. nih.gov

G2/M Arrest : The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA can lead to the accumulation of cells in the G2 phase, likely through the activation of the G2 checkpoint in response to replication stress on an EdU-containing template. nih.gov Other compounds have also been shown to induce G2/M arrest by down-regulating key cyclins like cyclin A and cyclin B1. mdpi.com

The ability to halt cell cycle progression is a significant therapeutic mechanism, as it can sensitize cancer cells to other treatments or directly lead to cell death. frontiersin.org

Preclinical studies using human tumor xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are a critical step in evaluating the in vivo efficacy of potential anticancer agents. nih.govd-nb.info These models allow researchers to study tumor growth and response to treatment in a complex biological system. nih.govimmunologiya-journal.ru

Several 2'-Deoxyuridine analogs have been evaluated in such models:

Bromodeoxyuridine (BrdU) : In vivo studies using a syngeneic glioma model demonstrated that conservative BrdU regimens could significantly suppress tumor progression. nih.govnih.gov

Azvudine : This cytidine (B196190) analogue showed considerable dose-dependent growth inhibition in a gastric cancer xenograft mouse model with lower toxicity compared to capecitabine. nih.gov

General Efficacy Screening : Panels of diverse human tumor xenografts are used to test the activity spectrum of new compounds. For instance, drugs like cisplatin (B142131) have been evaluated against xenografts of breast, colon, lung, ovarian, and other cancers to predict their clinical activity. researchgate.net Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are increasingly used as they better maintain the characteristics of the original tumor and have shown potential in predicting patient response to therapy. d-nb.infonih.gov

| Analog | Cancer Model | Key Finding |

| Bromodeoxyuridine (BrdU) | Syngeneic RG2 glioma model | Significantly suppressed tumor progression. nih.govnih.gov |

| Azvudine | Gastric cancer xenograft (SGC7901) | Demonstrated dose-dependent tumor growth inhibition. nih.gov |

A significant challenge in chemotherapy is minimizing toxicity to healthy tissues while maximizing the drug's effect on tumor cells. Prodrug strategies are designed to address this by administering an inactive or less active compound that is converted into the potent therapeutic agent preferentially at the tumor site. onclive.com This approach can improve bioavailability, reduce systemic toxicity, and enhance tumor selectivity. nih.govonclive.com

Enzyme-Activated Prodrugs : A prominent example is Capecitabine , an oral prodrug of 5-fluorouracil (B62378) (5-FU). Capecitabine is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU. nih.govnih.gov The final and rate-limiting step is catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues. d-nb.infonih.gov This leads to a higher concentration of the active drug, 5-FU, directly at the tumor site, enhancing its anticancer activity while reducing systemic side effects. nih.gov

Carrier-Linked Prodrugs : This strategy involves attaching the drug to a carrier molecule, such as an antibody or polymer, that can target the tumor. Antibody-drug conjugates (ADCs), for example, use a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells to deliver a cytotoxic payload. onclive.com

Phosphate (B84403) Prodrugs (ProTides) : To bypass the often-limiting initial phosphorylation step required to activate many nucleoside analogs, prodrugs of their monophosphates have been developed. researchgate.net Strategies like phosphoramidate (B1195095) (ProTide) and bis(S-acylthioethyl) (SATE) approaches mask the negative charge of the phosphate group, improving cell penetration. researchgate.netacs.org Once inside the cell, enzymatic cleavage releases the active nucleoside monophosphate. nih.gov

Antiviral Research and Mechanisms of Action

In antiviral research, 2'-Deoxyuridine analogs are primarily investigated for their activity against DNA viruses, most notably members of the Herpesviridae family. nih.gov The general mechanism of action relies on the selective activation of the analog by a virus-encoded enzyme, leading to the inhibition of viral replication with minimal effect on the host cell. tandfonline.com

The antiviral activity of these analogs is dependent on their phosphorylation to the triphosphate form, which can then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. nih.gov

Selective Phosphorylation : A key to the selective antiviral activity of many 2'-Deoxyuridine analogs is their preferential phosphorylation by viral thymidine kinase (TK) over host cell TK. tandfonline.commdpi.com Herpes simplex virus (HSV) and varicella-zoster virus (VZV) encode their own TK enzymes, which have a broader substrate specificity than their cellular counterparts. mdpi.com This allows analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and 5-ethyl-2'-deoxyuridine (Edoxudine) to be efficiently converted to their monophosphate forms in infected cells, but not in uninfected cells. tandfonline.comtandfonline.com

Inhibition of Viral DNA Polymerase : Once converted to the triphosphate derivative, the analog acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase. tandfonline.com Its incorporation into the viral DNA can lead to chain termination or result in a dysfunctional viral genome, thereby halting viral replication. patsnap.com For example, Idoxuridine (5-iodo-2'-deoxyuridine), once incorporated, can cause base pairing errors and distortions in the DNA helix due to the bulky iodine atom, leading to the production of non-infectious viral particles. patsnap.com

A range of 5-substituted 2'-Deoxyuridine analogs have demonstrated significant and selective antiviral activity in cell culture and in vivo models. nih.gov

| Analog | Target Virus(es) | Mechanism Highlight |

| Idoxuridine (IDU) | Herpes Simplex Virus (HSV), Orthopoxviruses | Incorporation into viral DNA leads to base-pairing errors and inhibits replication. mdpi.compatsnap.com |

| Brivudine (BVDU) | Herpes Simplex Virus Type 1 (HSV-1), Varicella-Zoster Virus (VZV) | Preferential phosphorylation by viral thymidine kinase. nih.govmdpi.com |

| Edoxudine (EDU) | Herpes Simplex Virus Types 1 & 2 (HSV-1, HSV-2) | Preferentially phosphorylated in HSV-infected cells and incorporated into viral DNA. tandfonline.comnih.gov |

| 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) | Herpes Simplex Virus Type 1 (HSV-1) | Potent and selective inhibition of HSV-1 replication. nih.gov |

| (E)-5-(3-oxopropen-1-yl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | Shows good antiviral activity and selectivity against VZV. researchgate.net |

Selective Inhibition of Viral Replication

2'-Deoxyuridine and its analogs have demonstrated significant potential in the selective inhibition of viral replication, particularly against herpes simplex virus (HSV). These compounds often exhibit a high degree of selectivity, meaning they are more potent against viral replication than against the host cell's normal functions.

One notable analog, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has been shown to be a potent and selective inhibitor of HSV type 1 (HSV-1) replication. nih.gov In cell culture studies, CEDU inhibited HSV-1 at concentrations below 0.1 microgram/mL, while only affecting host cell proliferation at concentrations higher than 100 micrograms/mL. nih.gov This high selectivity is a crucial characteristic for antiviral drug development.

Other 5-halogenated analogs of deoxycytidine have also been found to selectively inhibit the replication of herpes simplex virus. nih.gov The carbocyclic analog of 5-ethyl-2'-deoxyuridine (EDU) inhibits the replication of both HSV-1 and HSV-2. nih.gov Similarly, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its arabinofuranosyl analog (BV-araU) have demonstrated effective inhibition of Epstein-Barr virus (EBV) replication. nih.gov

The table below summarizes the in vitro antiviral activity of several 2'-deoxyuridine analogs against HSV-1.

| Compound | MIC for HSV-1 (µg/mL) | Antiviral Index (vs. HSV-1) |

| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | 0.15 | ~2,000 |

| 5-(3-Chloropropyl)-2'-deoxyuridine (B12918427) (CPDU) | 0.20 | 100 |

| 5-(2-Chloroethyl)-2'-deoxycytidine (B12907806) (CEDC) | 0.60 | ≥400 |

| 5-Ethyl-2'-deoxyuridine | 0.20 | Not Reported |

| 5-Iodo-2'-deoxyuridine | 0.18 | Not Reported |

| Acyclovir (B1169) | 0.04 | Not Reported |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | 0.015 | Not Reported |

Data compiled from multiple sources. nih.gov

It is important to note that while many 2'-deoxyuridine analogs show promise, not all are effective. For instance, a series of novel 4′-substituted-2′-deoxy-2′-fluoro nucleoside analogs did not show marked antiviral activity against a panel of RNA viruses, including Dengue, West Nile, Chikungunya, and Zika viruses. mdpi.com

Interaction with Viral Enzymes (e.g., Viral Thymidine Kinase, DNA Polymerase)

The selective antiviral activity of 2'-deoxyuridine analogs is largely attributed to their specific interactions with viral enzymes, particularly viral thymidine kinase (TK) and DNA polymerase. nih.gov These viral enzymes often have a broader substrate specificity compared to their cellular counterparts, allowing them to preferentially phosphorylate the nucleoside analogs. frontiersin.org

Once inside a virus-infected cell, these analogs are converted into their monophosphate form by the viral TK. nih.gov Subsequently, cellular kinases further phosphorylate them to their active triphosphate form. mdpi.com This process is significantly more efficient in virus-infected cells than in uninfected cells.

For example, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) is preferentially phosphorylated by HSV-infected cells. nih.gov The resulting CEDU 5'-triphosphate then acts as a competitive inhibitor of HSV-1 DNA polymerase. nih.gov While it can also inhibit cellular DNA polymerase alpha to a lesser extent, its primary action is against the viral enzyme. nih.gov

Similarly, the monophosphate of (E)-5-(2-bromovinyl)-2'-deoxyuridine has a higher affinity for the thymidine-thymidylate kinases from herpes simplex virus types 1 and 2 than for the cellular enzyme. nih.govnih.gov In contrast, the monophosphates of 2'-fluoro-5-iodo-1-beta-D-arabinofuranosyluracil and its 5-methyl analog show a much greater affinity for the cellular thymidylate kinase. nih.govnih.gov

Furthermore, research has shown that 2'-deoxyuridine-5'-triphosphate, when spin-labeled at the 5-position, can act as an inhibitor of various DNA and RNA polymerases, including avian myeloblastosis virus reverse transcriptase. nih.gov This spin-labeled nucleotide was also found to be incorporated into polydeoxythymidylic acid by reverse transcriptase. nih.gov

The general mechanism of action for many antiviral nucleoside analogs involves this multi-step process:

Preferential uptake into virus-infected cells.

Phosphorylation by viral thymidine kinase to the monophosphate form.

Further phosphorylation by cellular kinases to the triphosphate form.

Inhibition of viral DNA polymerase, leading to the termination of viral DNA chain elongation. nih.gov

Preclinical Evaluation in Viral Infection Models

Following promising in vitro results, several 2'-deoxyuridine analogs have been evaluated in preclinical animal models of viral infections, further demonstrating their therapeutic potential. These in vivo studies are crucial for assessing the efficacy and safety of these compounds before they can be considered for human trials.

5-(2-chloroethyl)-2'-deoxyuridine (CEDU) has shown significant antiviral effects in mice infected with herpes simplex virus type 1 (HSV-1). nih.govnih.gov In studies with hairless mice, topical application of CEDU at a concentration as low as 0.1% suppressed the development of cutaneous HSV-1 lesions and the associated mortality. nih.gov

For systemic HSV-1 infections in mice, oral administration of CEDU at a dose of 5 mg per kg per day resulted in a significant reduction in mortality. nih.gov When administered intraperitoneally for HSV-1 encephalitis, CEDU provided a significant protective effect at a dosage of 50 mg/kg per day. nih.gov Notably, CEDU was found to be 5- to 15-fold more potent than the reference compounds (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and acyclovir in treating systemic HSV-1 infection and HSV-1 encephalitis in mice. nih.gov

The table below summarizes the in vivo efficacy of CEDU in different HSV-1 infection models in mice.

| Infection Model | Route of Administration | Effective Dosage | Outcome |

| Cutaneous HSV-1 | Topical | 0.1% | Suppressed lesion development and mortality |

| Systemic HSV-1 | Oral | 5 mg/kg/day | Significant reduction in mortality |

| HSV-1 Encephalitis | Intraperitoneal | 50 mg/kg/day | Significant protective effect |

Data compiled from multiple sources. nih.govnih.gov

While CEDU has demonstrated strong in vivo activity, other analogs have shown less impressive results. For instance, when administered orally, 5-(3-chloropropyl)-2'-deoxyuridine (CPDU) and 5-(2-chloroethyl)-2'-deoxycytidine (CEDC) were considerably less active than CEDU against systemic HSV-1 infection in mice. nih.gov

Antibacterial Research Potential

While the primary focus of research on 2'-deoxyuridine and its analogs has been in the antiviral field, there is emerging evidence suggesting their potential as antibacterial agents. Nucleoside analogs, in general, can interfere with bacterial metabolic pathways, making them a subject of interest for repurposing as antibiotics, especially in the face of rising multidrug-resistant bacteria. nih.gov

Studies have explored the antibacterial properties of various nucleoside analogs, including those related to 2'-deoxyuridine. For example, 5-fluoro-2'-deoxyuridine (B1346552) has been investigated for its in vitro and in vivo antibacterial properties, often in combination with other agents like trimethoprim (B1683648). oup.comoup.com

Research into flexible analogues of 8-aza-7-deazapurine nucleosides, synthesized chemoenzymatically using 2'-deoxyuridine as a deoxyribose donor, has shown that some of these compounds inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis. mdpi.com Specifically, certain flexible analogues of 8-aza-7-deazapurine nucleosides demonstrated 99% inhibition of M. tuberculosis H37Rv at concentrations of 20 and 40 µg/mL. mdpi.com

The thymidine analogue 5-ethynyl-2'-deoxyuridine (EdU) has been utilized in a technique called EdU-click chemistry to identify actively replicating gut bacteria. nih.gov This method allows for the fluorescent labeling of newly synthesized DNA, enabling the sorting and identification of replicating bacteria within a complex microbial community. nih.gov While this is a research application rather than a direct therapeutic one, it highlights the utility of 2'-deoxyuridine analogs in studying bacterial physiology.

It is important to note that the development of nucleoside analogs as antibacterial agents faces challenges, including the potential for resistance and off-target effects. nih.gov For instance, idoxuridine, a 2'-deoxyuridine analog, has been found to worsen bacterial infections of the eye, indicating that careful evaluation is necessary. nih.gov

Applications in Neurodegenerative Disease Research

Recent research has uncovered potential roles for 2'-deoxyuridine and its analogs in the context of neurodegenerative diseases, particularly in diagnostics for Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) syndrome and in studies related to Alzheimer's disease.

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) is a rare and severe genetic disorder caused by mutations in the TYMP gene, which encodes the enzyme thymidine phosphorylase. nih.govumdf.org This enzyme deficiency leads to a systemic accumulation of thymidine and 2'-deoxyuridine in the blood and other tissues. nih.govumdf.org

The measurement of elevated levels of thymidine and 2'-deoxyuridine in the plasma and urine is a key diagnostic marker for MNGIE. nih.govnih.gov In healthy individuals, the plasma levels of these nucleosides are typically undetectable (< 0.05 µmol/L). nih.gov However, patients with MNGIE exhibit markedly elevated plasma concentrations, with 2'-deoxyuridine levels often exceeding 5 µmol/L. nih.gov

The following table illustrates the typical plasma concentrations of thymidine and 2'-deoxyuridine in healthy individuals versus MNGIE patients.

| Metabolite | Healthy Individuals (µmol/L) | MNGIE Patients (µmol/L) |

| Thymidine | < 0.05 | > 3 |

| 2'-Deoxyuridine | < 0.05 | > 5 |

Data compiled from multiple sources. nih.gov

Accurate quantification of thymidine and 2'-deoxyuridine is crucial not only for diagnosis but also for monitoring the efficacy of potential therapies for MNGIE, such as enzyme replacement therapy with erythrocyte-encapsulated thymidine phosphorylase (EE-TP). nih.gov Bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the precise measurement of these nucleosides in plasma and urine. nih.gov

Emerging research suggests that 2'-deoxyuridine may have neuroprotective effects in the context of Alzheimer's disease (AD). AD is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles. mdpi.com